

# GPR120 (FFAR4): A Comprehensive Technical Guide on its Discovery, Function, and Therapeutic Potential

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### **Abstract**

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensory receptor for medium and long-chain fatty acids, playing a pivotal role in a diverse range of physiological processes. Its discovery in the early 2000s opened a new avenue of research into how the body senses dietary fats and regulates metabolic and inflammatory responses. This technical guide provides an in-depth overview of the discovery of GPR120, its multifaceted functions, and the intricate signaling pathways it governs. Detailed experimental protocols for key assays are provided to facilitate further research, and quantitative data on ligand interactions are summarized for comparative analysis. Furthermore, this guide utilizes visualizations to illustrate the complex signaling networks and experimental workflows associated with GPR120, offering a valuable resource for researchers and professionals in the field of metabolic diseases, inflammation, and drug discovery.

# **Discovery and Initial Characterization**

The journey to understanding GPR120 began with the deorphanization of a previously uncharacterized G protein-coupled receptor. In 2005, a seminal study by Hirasawa and colleagues identified GPR120 as a receptor for unsaturated long-chain fatty acids[1]. This



discovery was a significant breakthrough, as it provided a molecular link between dietary fats and cellular signaling.

The initial characterization of GPR120 was carried out using a combination of molecular and cellular techniques. Researchers cloned the receptor and expressed it in heterologous cell systems, such as HEK293 cells. A key experimental approach involved the use of a GPR120-enhanced green fluorescent protein (EGFP) fusion construct, which allowed for the visualization of receptor internalization upon ligand binding. This internalization assay, coupled with the measurement of downstream signaling events, was instrumental in identifying the first ligands for GPR120.

Subsequent studies led to the cloning and characterization of GPR120 orthologs in other species, including the cynomolgus monkey, and the identification of splice variants in humans, which exhibit differential signaling properties[2]. The receptor is encoded by the FFAR4 gene, located on chromosome 10q23.33 in humans.

## Physiological Functions of GPR120 (FFAR4)

GPR120 is expressed in a variety of tissues and cell types, reflecting its broad physiological roles. High levels of expression are found in the gastrointestinal tract, adipose tissue, and immune cells, particularly macrophages. Its functions can be broadly categorized into two main areas: metabolic regulation and inflammation.

## **Metabolic Regulation**

GPR120 plays a crucial role in sensing dietary fats in the gut and orchestrating appropriate metabolic responses. Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells[1]. This positions GPR120 as a key regulator of glucose homeostasis.

In adipocytes, GPR120 activation promotes glucose uptake and adipogenesis. Studies have shown that GPR120 signaling enhances insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity. The metabolic phenotype of GPR120 knockout mice further underscores its importance in metabolic health. These mice, particularly when fed a high-fat diet, exhibit glucose intolerance, insulin resistance, and an obese phenotype.



## **Anti-inflammatory Effects**

Beyond its metabolic functions, GPR120 has emerged as a significant player in the regulation of inflammation. It is highly expressed in macrophages, where its activation by omega-3 fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), exerts potent anti-inflammatory effects. This is achieved through the inhibition of pro-inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factoralpha (TNF- $\alpha$ ). The anti-inflammatory actions of GPR120 are critical in the context of obesity-induced chronic low-grade inflammation, a key contributor to insulin resistance.

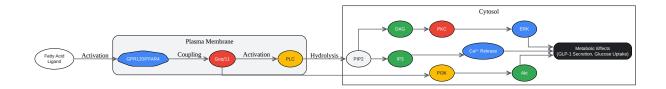
# **Signaling Pathways**

The diverse functions of GPR120 are mediated through distinct intracellular signaling pathways. The two primary pathways are the  $G\alpha q/11$ -mediated pathway and the  $\beta$ -arrestin-2-mediated pathway.

## **G**αq/11 Signaling Pathway

The metabolic effects of GPR120 are predominantly mediated through its coupling to the Gαq/11 family of G proteins. Upon ligand binding, GPR120 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are involved in processes like GLP-1 secretion and glucose uptake.



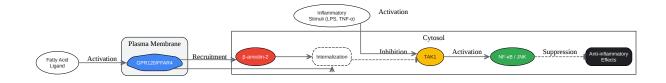


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Caption: GPR120 Gαq/11 Signaling Pathway.

## **β-arrestin-2 Signaling Pathway**

The anti-inflammatory actions of GPR120 are primarily mediated through a G protein-independent pathway involving  $\beta$ -arrestin-2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of  $\beta$ -arrestin-2. The GPR120/ $\beta$ -arrestin-2 complex then internalizes and acts as a scaffold to inhibit the transforming growth factor- $\beta$ -activated kinase 1 (TAK1) signaling pathway. This prevents the activation of downstream pro-inflammatory transcription factors such as nuclear factor-kappa B (NF- $\kappa$ B) and c-Jun N-terminal kinase (JNK), thereby suppressing the production of inflammatory cytokines.



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Caption: GPR120  $\beta$ -arrestin-2 Signaling Pathway.

# **Quantitative Data on Ligand Interactions**

The following tables summarize the potency of various endogenous and synthetic ligands for GPR120, as determined by different functional assays.

Table 1: Potency of Endogenous Fatty Acid Ligands for GPR120

Ligand	Assay Type	Cell Line	EC50 / pEC50	Reference
α-Linolenic Acid (ALA)	Calcium Mobilization	HEK293	pEC50 = 5.16	[3]
Docosahexaenoi c Acid (DHA)	β-arrestin Recruitment	CHO-K1	EC50 ≈ 10 μM	
Eicosapentaenoi c Acid (EPA)	ERK Phosphorylation	HEK293	EC50 ≈ 25 μM	_

Table 2: Potency of Synthetic Agonists for GPR120



Agonist	Assay Type	Cell Line	EC50 / pEC50	Selectivity over GPR40	Reference
TUG-891	Calcium Mobilization	СНО	EC50 = 43.7 nM	52-fold	[4]
TUG-891	β-arrestin Recruitment	HEK293	pEC50 = 7.36	1478-fold	[3]
GW9508	Calcium Mobilization	HEK293	pEC50 = 5.46	0.014-fold (GPR40 selective)	[5]
Compound A	Agonist Activity	Not Specified	EC50 = ~0.35 μΜ	Negligible activation of GPR40	[5]
Metabolex 36	Calcium Mobilization	Not Specified	pEC50 = 5.9	>100-fold	[5]
TUG-1197	Calcium Mobilization	HEK293	pEC50 = 6.6 (human)	Not specified	[5]

Table 3: Potency of GPR120 Antagonists

Antagonist	Assay Type	Target	IC50	Notes	Reference
AH-7614	Not Specified	GPR120	Not Specified	Selective GPR120 antagonist	[4]
Grifolic acid	Proliferation Inhibition	DU145 cells	IC50 = 5.7 μΜ	Also a partial agonist	[4]

# **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to study GPR120 function.



## **GPR120 Cloning and Expression**

Objective: To clone the full-length coding sequence of human GPR120 into an expression vector for subsequent functional studies.

#### Materials:

- Human cDNA library (e.g., from colon or adipose tissue)
- · High-fidelity DNA polymerase
- PCR primers specific for human FFAR4
- pcDNA3.1 or similar mammalian expression vector
- Restriction enzymes
- T4 DNA ligase
- · Competent E. coli
- Plasmid purification kit

- Primer Design: Design forward and reverse primers flanking the full open reading frame of human GPR120 (NM\_181745). Incorporate restriction enzyme sites into the 5' ends of the primers for directional cloning.
- PCR Amplification: Perform PCR using the human cDNA library as a template and the designed primers with a high-fidelity DNA polymerase.
- Gel Purification: Run the PCR product on an agarose gel and purify the band corresponding to the expected size of the GPR120 cDNA.
- Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.



- Ligation: Ligate the digested GPR120 insert into the linearized expression vector using T4 DNA ligase.
- Transformation: Transform the ligation mixture into competent E. coli and select for colonies on antibiotic-containing agar plates.
- Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify the presence and correct orientation of the GPR120 insert by restriction digest and Sanger sequencing.

## **Calcium Mobilization Assay**

Objective: To measure the increase in intracellular calcium concentration in response to GPR120 agonist stimulation.

#### Materials:

- HEK293T cells transiently or stably expressing GPR120
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid
- 96-well black, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities

- Cell Seeding: Seed GPR120-expressing HEK293T cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.



- Washing: Gently wash the cells twice with HBSS containing probenecid (to prevent dye leakage).
- Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
- Agonist Addition: Use the plate reader's injector to add the GPR120 agonist at various concentrations.
- Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
- Data Analysis: Calculate the change in fluorescence (peak fluorescence baseline fluorescence) and plot the dose-response curve to determine the EC50 value of the agonist.

## **β-arrestin Recruitment Assay (BRET-based)**

Objective: To measure the interaction between GPR120 and  $\beta$ -arrestin-2 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

#### Materials:

- HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
- Coelenterazine h (luciferase substrate)
- 96-well white, clear-bottom plates
- Luminometer capable of simultaneous dual-emission detection

- Cell Seeding: Seed the engineered HEK293 cells into a 96-well plate.
- Agonist Stimulation: The following day, treat the cells with various concentrations of the GPR120 agonist for a defined period (e.g., 15-30 minutes) at 37°C.



- Substrate Addition: Add coelenterazine h to each well.
- BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 value.

## **ERK Phosphorylation Assay (Western Blot)**

Objective: To detect the phosphorylation of ERK1/2 in response to GPR120 activation.

#### Materials:

- Cells expressing GPR120
- · Serum-free medium
- GPR120 agonist
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



- Serum Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
- Agonist Treatment: Treat the cells with the GPR120 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Densitometry Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation.

## **Conclusion and Future Directions**

The discovery of GPR120/FFAR4 has profoundly advanced our understanding of how dietary fats influence metabolic health and inflammation. As a sensor for long-chain fatty acids, GPR120 stands at the crossroads of nutrient sensing, metabolic regulation, and immune responses. The elucidation of its dual signaling pathways, through  $G\alpha q/11$  and  $\beta$ -arrestin-2, has provided a molecular framework for its diverse physiological roles.



The development of selective GPR120 agonists holds significant therapeutic promise for the treatment of metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions. The ability to preferentially activate either the metabolic or the anti-inflammatory arm of GPR120 signaling through biased agonism presents an exciting avenue for future drug development.

Further research is needed to fully unravel the complexities of GPR120 signaling in different tissues and disease states. A deeper understanding of the structural basis for ligand recognition and biased signaling will be crucial for the design of next-generation GPR120-targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this rapidly evolving and impactful field.

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